Crystal Structure Divergence: Bis(2-aminopyridinium) Sulfate (Fdd2) vs. 2-Aminopyridinium Trifluoroacetate (P2₁/c)
Bis(2-aminopyridinium) sulfate crystallizes in the orthorhombic Fdd2 space group with unit cell parameters a = 12.873 Å, b = 16.835 Å, c = 12.035 Å, V = 2608 ų, while 2-aminopyridinium trifluoroacetate adopts the monoclinic P2₁/c space group with a = 11.4641 Å, b = 10.0221 Å, c = 29.928 Å, β = 92.918°, V = 3434.1 ų [1][2]. The sulfate salt's non-centrosymmetric Fdd2 space group is a prerequisite for second-harmonic generation (SHG) activity, whereas the trifluoroacetate salt's centrosymmetric P2₁/c structure precludes SHG. The sulfate anion forms a dense three-dimensional N—H···O hydrogen-bond network, in contrast to the one-dimensional chain motifs in the trifluoroacetate salt [3].
Orthorhombic vs. monoclinic
| Evidence Dimension | Crystal space group and unit cell parameters |
|---|---|
| Target Compound Data | Bis(2-aminopyridinium) sulfate: Space group Fdd2 (orthorhombic), a=12.873 Å, b=16.835 Å, c=12.035 Å, V=2608 ų, T=293 K |
| Comparator Or Baseline | 2-Aminopyridinium trifluoroacetate: Space group P2₁/c (monoclinic), a=11.4641 Å, b=10.0221 Å, c=29.928 Å, β=92.918°, V=3434.1 ų, T=100 K |
| Quantified Difference | Different crystal systems (orthorhombic vs. monoclinic); sulfate salt has smaller unit cell volume per formula unit (1304 ų vs. 858.5 ų per cation–anion pair) and non-centrosymmetric space group essential for SHG. |
| Conditions | Single-crystal X-ray diffraction; sulfate salt measured at 293 K, trifluoroacetate at 100 K (data from COD entries 2209655 and 2225204). |
Why This Matters
For nonlinear optical (NLO) crystal applications, a non-centrosymmetric space group is mandatory for second-order NLO effects; the sulfate salt qualifies structurally whereas the trifluoroacetate salt does not, directly impacting procurement decisions for NLO material screening.
- [1] Crystallography Open Database Entry 2209655: Bis(2-aminopyridinium) sulfate. Fdd2, a=12.873 Å, b=16.835 Å, c=12.035 Å, V=2608 ų, T=293 K. View Source
- [2] Crystallography Open Database Entry 2225204: 2-Aminopyridinium trifluoroacetate. P2₁/c, a=11.4641 Å, b=10.0221 Å, c=29.928 Å, β=92.918°, V=3434.1 ų, T=100 K. View Source
- [3] Dhanaraj, P.V., Rajesh, N.P. (2013). Investigations on Nonlinear Optical 2-Aminopyridine Derivative Single Crystals. Advanced Materials Research, 685, 211–215. DOI: 10.4028/www.scientific.net/AMR.685.211. Hydrogen-bonding network comparison of bis(2-aminopyridinium) sulfate and 2-aminopyridinium trifluoroacetate. View Source
